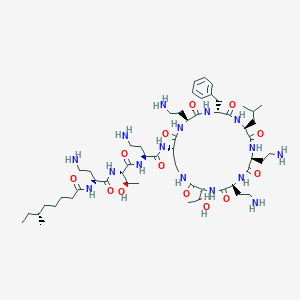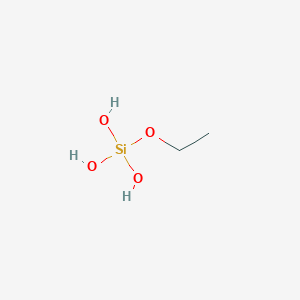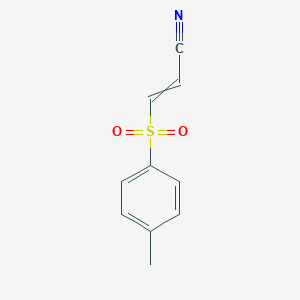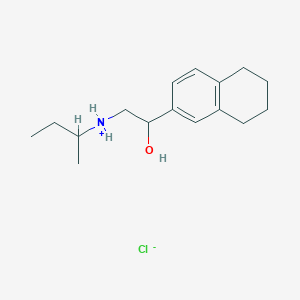
Butidrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butidrine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In
Wirkmechanismus
Butidrine hydrochloride acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This increased concentration of acetylcholine can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
The primary biochemical effect of butidrine hydrochloride is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine can have a variety of physiological effects, including improved cognitive function, enhanced muscle movement, and increased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of butidrine hydrochloride is its potent inhibitory effect on acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of this compound is that it can also inhibit other cholinesterase enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving butidrine hydrochloride. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the effects of acetylcholinesterase inhibitors on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the use of butidrine hydrochloride in combination with other drugs may have synergistic effects that could be explored in future research.
Synthesemethoden
Butidrine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-dimethylaminoethyl chloride with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-butylamine. The final product is then converted to butidrine hydrochloride through the addition of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Butidrine hydrochloride has been extensively used in scientific research as an acetylcholinesterase inhibitor. This compound has been used to study the role of acetylcholine in various physiological processes, including memory and muscle movement. Butidrine hydrochloride has also been used to investigate the effects of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
CAS-Nummer |
1506-12-3 |
|---|---|
Produktname |
Butidrine hydrochloride |
Molekularformel |
C16H26ClNO |
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
butan-2-yl-[2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
InChI-Schlüssel |
KHBXORBAOCQNMC-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Kanonische SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Andere CAS-Nummern |
5803-79-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)




![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
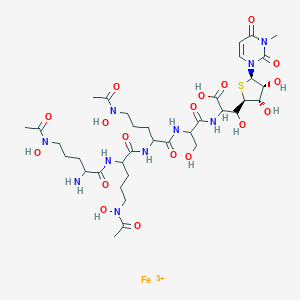
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
